molecular formula C12H22N4O B2536120 3-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-5-carboxamide CAS No. 1856032-74-0

3-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-5-carboxamide

Cat. No. B2536120
CAS RN: 1856032-74-0
M. Wt: 238.335
InChI Key: VKGVOGXBTYVWQA-UHFFFAOYSA-N
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Description

1H-pyrazole-5-carboxamide compounds are a class of organic compounds that have been studied for their potential fungicidal and insecticidal properties . They contain a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While the specific synthesis process for “3-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-5-carboxamide” is not available, 1H-pyrazole-5-carboxamide compounds are generally synthesized through a facile method . The structures of these compounds are characterized by 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 1H-pyrazole-5-carboxamide compounds is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .

Future Directions

The future directions for research on “3-amino-1-ethyl-N,N-dipropyl-1H-pyrazole-5-carboxamide” and similar compounds could include further exploration of their potential as fungicides and insecticides . Additionally, these compounds could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

5-amino-2-ethyl-N,N-dipropylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-4-7-15(8-5-2)12(17)10-9-11(13)14-16(10)6-3/h9H,4-8H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGVOGXBTYVWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=NN1CC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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